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Compound of Interest

Compound Name: 1-(Piperidin-4-yl)-1H-indole

Cat. No.: B052368

An In-depth Technical Guide on 1-(Piperidin-4-yl)-1H-indole
Executive Summary

This document provides a comprehensive technical overview of the chemical properties,
structure, and synthesis of 1-(Piperidin-4-yl)-1H-indole. This compound belongs to a class of
heterocyclic molecules that integrate the indole and piperidine scaffolds, two moieties of
significant interest in medicinal chemistry and drug development. Indole derivatives are known
for a wide range of biological activities, including anticancer, antimicrobial, and anti-
inflammatory properties.[1][2][3] Similarly, the piperidine ring is a common feature in many
pharmaceuticals.[4][5][6] This guide consolidates available data on the compound's structure,
physicochemical properties, spectroscopic characteristics, and potential biological relevance,
intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identifiers

1-(Piperidin-4-yl)-1H-indole is an aromatic heterocyclic organic compound where a piperidine
ring is attached to the nitrogen atom of an indole ring at position 1, via the piperidine's 4th
position.

Caption: Chemical structure of 1-(Piperidin-4-yl)-1H-indole.

Table 1: Chemical Identifiers
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Identifier Value Source
IUPAC Name 1-(piperidin-4-yl)-1H-indole -

CAS Number 118511-81-2 [7]
Molecular Formula Ci3H16N2 [7]
Molecular Weight 200.28 g/mol [7]

Canonical SMILES

C1CNCCC1IN2C=CC3=CC=C
C=C32

| INChl Key | HTXSCMQHTMIMTD-UHFFFAOYSA-N |[8] |

Physicochemical Properties

Quantitative experimental data for 1-(Piperidin-4-yl)-1H-indole is not widely published. The

properties in Table 2 are based on data from suppliers and inferred from the parent molecules,

indole and piperidine.

Table 2: Physicochemical Properties

Property

Physical State

Value

Likely a solid or oil at
room temperature.

Notes and Source

Related dihydro-indole
derivative is an oil.[8]

The melting point of the parent

Melting Point Not available. , _
indole is 52.5 °C.[9]
- , _ The boiling point of the parent
Boiling Point Not available. ) )
indole is 254 °C.[9]
) Indole is soluble in organic
Expected to be soluble in
) ) solvents and hot water.[10]
- organic solvents like ethanol o ]
Solubility Piperidine is highly soluble in

and DMSO; limited solubility in

water.

water and various organic

solvents.[6]
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| Storage Temperature | 2-8°C [[7] |

Synthesis Methodology

A common method for the synthesis of N-substituted indoles involves the reaction of the indole

nitrogen with an appropriate electrophile.[2] For 1-(Piperidin-4-yl)-1H-indole, a plausible route

is the N-alkylation of indole with a protected 4-halopiperidine or a similar derivative, followed by

deprotection.

General Experimental Protocol: N-Alkylation

Indole Deprotonation: To a solution of indole (1.0 eq) in a dry, aprotic solvent such as
Dimethylformamide (DMF) or Tetrahydrofuran (THF), a strong base like sodium hydride
(NaH, 1.1 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or
Argon). The mixture is stirred for 30-60 minutes to allow for the formation of the indole anion.

Alkylation: A solution of an N-protected 4-halopiperidine (e.g., 1-(tert-butoxycarbonyl)-4-
iodopiperidine) (1.1 eq) in the same solvent is added dropwise to the reaction mixture. The
reaction is then allowed to warm to room temperature and stirred for 12-24 hours, or until
Thin Layer Chromatography (TLC) indicates the consumption of the starting material.

Work-up and Extraction: The reaction is quenched by the slow addition of water. The
agueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The
combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
filtered, and concentrated under reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel to yield the
N-protected intermediate.

Deprotection: The protecting group (e.g., Boc) is removed under acidic conditions. For a Boc
group, this is typically achieved by stirring the intermediate in a solution of trifluoroacetic acid
(TFA) in dichloromethane (DCM) or with hydrochloric acid in an appropriate solvent.

Final Purification: After removal of the acid, the final product, 1-(Piperidin-4-yl)-1H-indole, is
obtained and can be further purified by recrystallization or chromatography if necessary.
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Caption: General workflow for the synthesis of 1-(Piperidin-4-yl)-1H-indole.

Spectroscopic Characterization

While specific spectra for this compound are not readily available in public databases, the
expected NMR and mass spectrometry characteristics can be predicted based on its structure
and data from similar compounds.[11][12]

e 1H NMR:

o Indole Protons: Aromatic signals are expected between & 6.5 and 8.0 ppm. The proton at
C2 of the indole would likely appear as a doublet, and the proton at C3 as another doublet.
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The four protons on the benzene portion of the indole would show characteristic multiplets.

o Piperidine Protons: The proton at C4 (the point of attachment) would be a multiplet. The
axial and equatorial protons at C2, C3, C5, and C6 of the piperidine ring would appear as
complex multiplets in the & 1.5-3.5 ppm range. The N-H proton of the piperidine would be
a broad singlet, its chemical shift being solvent-dependent.

e 1BC NMR:
o Indole Carbons: Aromatic carbons would resonate in the  100-140 ppm region.

o Piperidine Carbons: The aliphatic carbons of the piperidine ring would be found upfield,
typically in the & 25-60 ppm range.

e Mass Spectrometry (MS):

o The nominal mass would be 200. The high-resolution mass spectrum should confirm the
molecular formula Ci13HieN2. Fragmentation would likely involve the piperidine and indole
rings.

Biological and Pharmacological Context

The 1-(Piperidin-4-yl)-1H-indole scaffold is a hybrid of two privileged structures in medicinal
chemistry. While specific biological data for this exact isomer is limited, related structures have
shown significant activity in various therapeutic areas.

o Antimalarial Activity: A series of 3-piperidin-4-yl-1H-indoles were synthesized and evaluated
for anti-parasitic activity against Plasmodium falciparum. One compound from this class was
identified as a lead with activity against drug-resistant strains.[13]

» Nociceptin Receptor (NOP) Ligands: N-(4-piperidinyl)-2-indolinones (a related scaffold) were
discovered as a new structural class of ligands for the nociceptin receptor. Modifications to
the piperidine nitrogen allowed for the development of both potent agonists and antagonists,
highlighting the tractability of this scaffold for modulating receptor activity.[14]

o Hedgehog Signaling Pathway Inhibition: A novel indole derivative containing a piperidinyl
moiety, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-
yl)ethenone, was found to suppress the Hedgehog (Hh) signaling pathway.[15] Aberrant
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activation of this pathway is linked to certain cancers. The compound was shown to inhibit

the Smoothened (SMO) protein, a key component of the pathway, and could overcome drug
resistance observed with other inhibitors.[15]
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Caption: Simplified Hedgehog signaling pathway and potential inhibition point.

Safety and Handling
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No specific safety data sheet (SDS) is available for 1-(Piperidin-4-yl)-1H-indole. The following
recommendations are based on the known hazards of the parent compounds, piperidine and
indole, and related chemicals.[16][17][18][19]

o General Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid
contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[17]

o Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and
eye/face protection (safety goggles or face shield).[17]

 Inhalation: Avoid breathing dust, fumes, or vapors. If inhaled, move to fresh air. Seek medical
attention if symptoms occur.[16][17]

o Skin/Eye Contact: In case of contact, immediately flush skin or eyes with plenty of water for
at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention,
especially for eye contact.[16][17]

o Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[20] Store
at the recommended temperature of 2-8°C.[7] Keep away from heat, sparks, and open
flames.[16]

This compound should be handled only by qualified professionals familiar with handling
potentially hazardous chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Buy 6-(1-Methylpiperidin-4-yl)-1H-indole (EVT-1793431) | 321745-84-0 [evitachem.com]

e 2. Insilico prediction of some pharmacokinetic, safety, biological activity and molecular
docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their
analogues - PMC [pmc.ncbi.nlm.nih.gov]

» 3. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b052368?utm_src=pdf-body
https://www.sigmaaldrich.com/US/en/sds/aldrich/411027
https://aksci.com/sds/5319AC_SDS.pdf
https://www.sigmaaldrich.com/US/en/sds/sial/104094
https://www.chemos.de/import/data/msds/GB_en/110-89-4-A0000554-GB-en.pdf
https://aksci.com/sds/5319AC_SDS.pdf
https://aksci.com/sds/5319AC_SDS.pdf
https://www.sigmaaldrich.com/US/en/sds/aldrich/411027
https://aksci.com/sds/5319AC_SDS.pdf
https://www.sigmaaldrich.com/US/en/sds/aldrich/411027
https://aksci.com/sds/5319AC_SDS.pdf
https://www.fishersci.com/store/msds?partNumber=AAH27408&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://www.001chemical.com/chem/118511-81-2
https://www.sigmaaldrich.com/US/en/sds/aldrich/411027
https://www.benchchem.com/product/b052368?utm_src=pdf-custom-synthesis
https://www.evitachem.com/product/evt-1793431
https://pmc.ncbi.nlm.nih.gov/articles/PMC11526151/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11526151/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11526151/
https://www.researchgate.net/publication/365892260_Recent_advancements_on_biological_activity_of_indole_and_their_derivatives_A_review
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nim.nih.gov]
. chemrevlett.com [chemrevlett.com]

. solubilityofthings.com [solubilityofthings.com]

. 001chemical.com [001chemical.com]

. americanelements.com [americanelements.com]

© 00 N o o b

. Indole | CBH7N | CID 798 - PubChem [pubchem.ncbi.nim.nih.gov]
10. Indole : Chemical Properties and Production_Chemicalbook [chemicalbook.com]
11. researchgate.net [researchgate.net]

12. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-
3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

13. Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype -
PubMed [pubmed.nchbi.nlm.nih.gov]

14. A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands
at the nociceptin receptor - PubMed [pubmed.ncbi.nim.nih.gov]

15. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-
(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth -
PubMed [pubmed.nchi.nlm.nih.gov]

16. sigmaaldrich.com [sigmaaldrich.com]
17. aksci.com [aksci.com]

18. sigmaaldrich.com [sigmaaldrich.com]
19. chemos.de [chemos.de]

20. fishersci.com [fishersci.com]

To cite this document: BenchChem. [1-(Piperidin-4-yl)-1H-indole chemical properties and
structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b052368#1-piperidin-4-yl-1h-indole-chemical-
properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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